![molecular formula C14H10INO3 B3294608 3-(2-Iodobenzamido)benzoic acid CAS No. 887356-40-3](/img/structure/B3294608.png)
3-(2-Iodobenzamido)benzoic acid
Overview
Description
Scientific Research Applications
1. Precursor for Other Cyclic Organoiodine Derivatives The 2-iodosobenzoic acids, which are obtained from 3-(2-Iodobenzamido)benzoic acid, can be used as precursors of other cyclic organoiodine (III) derivatives . This is achieved through the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
Corrosion Inhibitor
Benzoic acid derivatives, including 3-(2-Iodobenzamido)benzoic acid, have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium . The inhibition efficiency of these inhibitors increases with the increase in concentration .
Material Science
Scientists with experience in material science have used 3-(2-Iodobenzamido)benzoic acid in their research . However, the specific applications within this field are not detailed in the source.
Chemical Synthesis
3-(2-Iodobenzamido)benzoic acid has been used in chemical synthesis . The specific reactions or compounds it helps synthesize are not detailed in the source.
Chromatography
This compound has been used in chromatography, a laboratory technique for the separation of mixtures . The specific role it plays in this process is not detailed in the source.
Analytical Research
3-(2-Iodobenzamido)benzoic acid has been used in analytical research . The specific analytical techniques or processes it is used in are not detailed in the source.
Safety and Hazards
properties
IUPAC Name |
3-[(2-iodobenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO3/c15-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(8-10)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKKCYPTWSCMFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Iodobenzamido)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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